molecular formula C41H65NO10 B12075536 Spinosyn L CAS No. 149092-01-3

Spinosyn L

Cat. No.: B12075536
CAS No.: 149092-01-3
M. Wt: 732.0 g/mol
InChI Key: OGERNURWPFGCDC-UHFFFAOYSA-N
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Description

Spinosyn L is a member of the spinosyn family of insecticides, which are natural products derived from the fermentation of the bacterium Saccharopolyspora spinosa. These compounds are known for their potent insecticidal activity and relatively low environmental impact. This compound, like other spinosyns, is a macrolide with a tetracyclic lactone core structure attached to two deoxysugars, tri-O-methylrhamnose and forosamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spinosyn L is primarily produced through fermentation. The bacterium Saccharopolyspora spinosa is cultured under specific conditions to produce a mixture of spinosyns, including this compound. The fermentation broth is then extracted and purified to isolate the desired compounds .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient availability. Advances in genetic engineering have also enabled the development of strains with enhanced production capabilities .

Chemical Reactions Analysis

Types of Reactions: Spinosyn L undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications or to create derivatives with improved properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered functional groups. These derivatives can exhibit different insecticidal activities and are often used to target specific pests .

Scientific Research Applications

Spinosyn L has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide synthesis and structure-activity relationships. In biology, it serves as a tool for investigating the mechanisms of insecticidal activity and resistance. In medicine, this compound and its derivatives are explored for their potential therapeutic applications, including antiparasitic and antimicrobial effects. In industry, this compound is utilized in the development of environmentally friendly insecticides for crop protection and pest control .

Mechanism of Action

Spinosyn L exerts its insecticidal effects by targeting the nicotinic acetylcholine receptors in insects. It binds to these receptors, causing neuronal hyperexcitation, which ultimately leads to paralysis and death of the insect. This mechanism of action is unique compared to other insecticides, making this compound highly effective against a wide range of pests while having minimal impact on non-target organisms .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to spinosyn L include other members of the spinosyn family, such as spinosyn A, spinosyn D, and spinetoram. These compounds share a similar core structure but differ in their side chains and functional groups .

Uniqueness: What sets this compound apart from its counterparts is its specific structural modifications, which confer unique insecticidal properties. For example, spinetoram, a derivative of this compound, has been modified to enhance its insecticidal activity and duration of control .

Properties

CAS No.

149092-01-3

Molecular Formula

C41H65NO10

Molecular Weight

732.0 g/mol

IUPAC Name

15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

InChI

InChI=1S/C41H65NO10/c1-10-25-12-11-13-34(52-36-15-14-33(42(6)7)23(4)48-36)22(3)37(44)32-19-30-28(31(32)20-35(43)50-25)16-21(2)27-17-26(18-29(27)30)51-41-40(47-9)38(45)39(46-8)24(5)49-41/h16,19,22-31,33-34,36,38-41,45H,10-15,17-18,20H2,1-9H3

InChI Key

OGERNURWPFGCDC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)O)OC)C)OC6CCC(C(O6)C)N(C)C

Origin of Product

United States

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